2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-26-22(28)21-20(16(13-30-21)15-9-5-4-6-10-15)25-23(26)31-14-19(27)24-17-11-7-8-12-18(17)29-2/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJUFRLJSXJTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure incorporates a thieno[3,2-d]pyrimidine core and various substituents, making it a subject of interest in medicinal chemistry due to its potential biological activities.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 465.6 g/mol
- CAS Number : 1040682-82-3
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thienopyrimidines have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF7 | 1.88 ± 0.11 |
| Compound B | HCT116 | 0.39 ± 0.06 |
| Compound C | NCI-H460 | 0.46 ± 0.04 |
These compounds demonstrate cytotoxic effects through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in disease processes:
- Cholinesterases (AChE and BChE) : Important in neurodegenerative diseases.
- Example: A related compound exhibited IC values of 19.2 µM for AChE and 13.2 µM for BChE.
- Cyclooxygenase (COX) : Implicated in inflammation and cancer.
- Inhibitory effects were noted in related thienopyrimidine derivatives.
Mechanistic Insights
Research indicates that the biological activity of this compound is likely due to its ability to interact with specific molecular targets:
- Docking Studies : These studies suggest that the compound forms hydrogen bonds with target proteins, enhancing its inhibitory effects on enzymes.
Case Studies
Several studies have highlighted the potential therapeutic applications of thienopyrimidine derivatives:
- Anticancer Screening : A study screened a library of compounds against multicellular spheroids and identified several candidates with significant anticancer properties.
- Inflammation Models : Thienopyrimidine derivatives were tested in animal models for their anti-inflammatory effects, showing reduced edema and inflammatory markers.
Scientific Research Applications
The compound's biological activity has been the focus of various studies, revealing several potential therapeutic applications:
Antimicrobial Properties
Recent research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, related compounds have demonstrated antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Antitumor Activity
The compound has shown promise as an antitumor agent. Research suggests that thienopyrimidines can inhibit de novo purine biosynthesis by targeting enzymes such as GARFTase and AICARFTase, which are crucial for cancer cell proliferation . This inhibition can lead to reduced tumor growth in various cancer models.
Case Studies
Several case studies have documented the effects of this compound in different biological contexts:
Pharmacological Significance
The unique structure of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide allows it to interact with various biological targets, making it a candidate for further pharmacological exploration. Its dual action as both an antimicrobial and an antitumor agent underscores its potential utility in therapeutic settings.
Comparison with Similar Compounds
Substituent Variations at Position 3 of the Thienopyrimidinone Core
Analysis :
Variations in the Acetamide Aryl Group
Analysis :
Analysis :
- The target’s thienopyrimidinone core is structurally analogous to Compound 267, a CK1δ inhibitor, suggesting possible kinase-targeted applications .
- Quinazoline derivatives () demonstrate that sulfonamide/acetamide-linked aryl groups enhance anti-cancer activity, which the target’s 2-methoxyphenyl group may replicate .
Preparation Methods
Formation of the Thieno[3,2-d]pyrimidinone Core
The synthesis begins with constructing the thieno[3,2-d]pyrimidin-4-one backbone. A common approach involves cyclizing 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For this compound, 3-ethyl-7-phenyl-thieno[3,2-d]pyrimidin-4-one is synthesized via:
-
Cyclocondensation :
-
Ethylation at N3 :
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl 2-amino-4-phenylthiophene-3-carboxylate, ethylurea | Acetic acid, reflux | 70–75% |
| 2 | N3-ethylation with ethyl iodide | K₂CO₃, DMF, 60°C | 78–85% |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic displacement at the C2 position of the pyrimidinone core:
-
Thiolation :
-
Alkylation with Chloroacetamide :
| Intermediate | Reactant | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 2-mercapto-3-ethyl-7-phenylthieno[3,2-d]pyrimidin-4-one | 2-chloro-N-(2-methoxyphenyl)acetamide | TEA | THF | 65–72% |
Optimization of Reaction Conditions
Industrial-scale production requires optimizing parameters to maximize yield and purity:
-
Temperature Control :
-
Catalyst Selection :
-
Triethylamine outperforms pyridine in the alkylation step due to superior nucleophilicity.
-
K₂CO₃ provides a mild base for N-alkylation without hydrolyzing the thiophene ring.
-
-
Solvent Effects :
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy :
-
¹H NMR (500 MHz, DMSO-d₆) :
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Mass Spectrometry :
-
Molecular ion peak at m/z 491.2 ([M+H]⁺), consistent with C₂₄H₂₂N₄O₃S₂.
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Purity Assessment
-
HPLC Analysis :
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents describe transitioning from batch to continuous flow systems to improve efficiency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
